4-cyclohexyl-N-(quinolin-3-yl)benzene-1-sulfonamide
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Overview
Description
4-cyclohexyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, a cyclohexyl group, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using environmentally benign reagents and catalysts, as well as optimizing reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
4-cyclohexyl-N-(quinolin-3-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-cyclohexyl-N-(pyridin-4-yl)benzene-1-sulfonamide: Similar structure but with a pyridine moiety instead of quinoline.
N-(quinolin-3-yl)benzenesulfonamide: Lacks the cyclohexyl group.
4-cyclohexylbenzenesulfonamide: Lacks the quinoline moiety.
Uniqueness
4-cyclohexyl-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the presence of both the quinoline and cyclohexyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C21H22N2O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-cyclohexyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,23-19-14-18-8-4-5-9-21(18)22-15-19)20-12-10-17(11-13-20)16-6-2-1-3-7-16/h4-5,8-16,23H,1-3,6-7H2 |
InChI Key |
FYTWFIKQUXEQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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